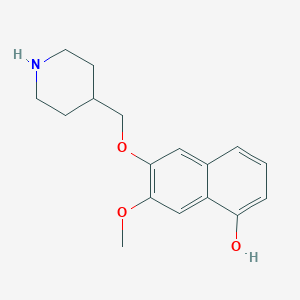
7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol is a complex organic compound that features a naphthalene core substituted with methoxy and piperidinylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the naphthalene core, which is functionalized with a methoxy group at the 7-position.
Piperidinylmethoxy Substitution: The next step involves the introduction of the piperidinylmethoxy group at the 6-position. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) is replaced by the piperidinylmethoxy moiety.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 1-position can be oxidized to form a carbonyl compound.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The piperidinylmethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of naphthalen-1-one derivatives.
Reduction: Formation of 7-hydroxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalene: Lacks the hydroxyl group at the 1-position.
6-(Piperidin-4-ylmethoxy)naphthalen-1-ol: Lacks the methoxy group at the 7-position.
7-Methoxy-6-(piperidin-4-ylmethoxy)quinoline: Features a quinoline core instead of a naphthalene core.
Uniqueness
7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol is unique due to the specific combination of functional groups and their positions on the naphthalene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
7-methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C17H21NO3/c1-20-16-10-14-13(3-2-4-15(14)19)9-17(16)21-11-12-5-7-18-8-6-12/h2-4,9-10,12,18-19H,5-8,11H2,1H3 |
InChI Key |
LJIGUFWOGNTNGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC=C(C2=C1)O)OCC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















